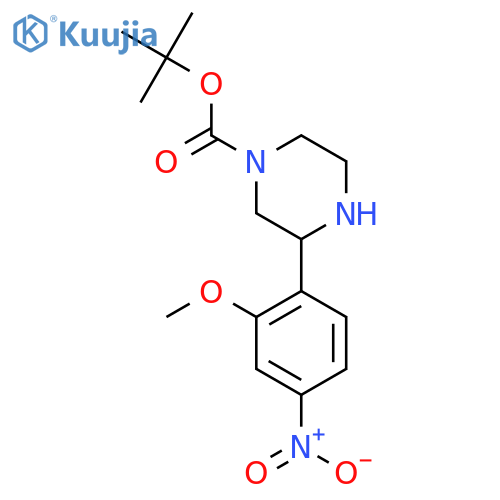Cas no 2229141-16-4 (tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate)

2229141-16-4 structure
商品名:tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate
tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate
- EN300-1899364
- 2229141-16-4
-
- インチ: 1S/C16H23N3O5/c1-16(2,3)24-15(20)18-8-7-17-13(10-18)12-6-5-11(19(21)22)9-14(12)23-4/h5-6,9,13,17H,7-8,10H2,1-4H3
- InChIKey: PFOUYRHDXRFWGM-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCNC(C2C=CC(=CC=2OC)[N+](=O)[O-])C1)=O
計算された属性
- せいみつぶんしりょう: 337.16377084g/mol
- どういたいしつりょう: 337.16377084g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 460
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 96.6Ų
tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1899364-0.5g |
tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate |
2229141-16-4 | 0.5g |
$1289.0 | 2023-09-18 | ||
| Enamine | EN300-1899364-0.05g |
tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate |
2229141-16-4 | 0.05g |
$1129.0 | 2023-09-18 | ||
| Enamine | EN300-1899364-0.25g |
tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate |
2229141-16-4 | 0.25g |
$1235.0 | 2023-09-18 | ||
| Enamine | EN300-1899364-0.1g |
tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate |
2229141-16-4 | 0.1g |
$1183.0 | 2023-09-18 | ||
| Enamine | EN300-1899364-1g |
tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate |
2229141-16-4 | 1g |
$1343.0 | 2023-09-18 | ||
| Enamine | EN300-1899364-10g |
tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate |
2229141-16-4 | 10g |
$5774.0 | 2023-09-18 | ||
| Enamine | EN300-1899364-5.0g |
tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate |
2229141-16-4 | 5g |
$3894.0 | 2023-05-23 | ||
| Enamine | EN300-1899364-1.0g |
tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate |
2229141-16-4 | 1g |
$1343.0 | 2023-05-23 | ||
| Enamine | EN300-1899364-10.0g |
tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate |
2229141-16-4 | 10g |
$5774.0 | 2023-05-23 | ||
| Enamine | EN300-1899364-2.5g |
tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate |
2229141-16-4 | 2.5g |
$2631.0 | 2023-09-18 |
tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate 関連文献
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
2229141-16-4 (tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate) 関連製品
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
